Cas no 203389-26-8 (1-Hexyl-3-methylimidazolium nitrate)

1-Hexyl-3-methylimidazolium nitrate 化学的及び物理的性質
名前と識別子
-
- 1-Hexyl-3-methylimidazolium nitrate
- 1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium,nitrate
- 3-Hexyl-1-methyl-1H-imidazolium nitrate
- 3-Hexyl-1-methyl-3-imidazolium Nitrate
- HMIMNO3
- 1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1)
- SKL1409
- 3-hexyl-1-methyl-1H-imidazol-3-ium nitrate
-
- MDL: MFCD19442806
- インチ: 1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1
- InChIKey: DKMXRJQRVFBTNU-UHFFFAOYSA-N
- SMILES: C1N(CCCCCC)C=C[N+]=1C.[N+]([O-])(=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 5
じっけんとくせい
- 密度みつど: 1.103 g/cm3(Temp: 24 °C)
1-Hexyl-3-methylimidazolium nitrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY039379-25g |
3-Hexyl-1-methyl-3-imidazolium Nitrate |
203389-26-8 | ≥95% | 25g |
¥455.00 | 2024-08-09 | |
Aaron | AR0029JH-5g |
1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1) |
203389-26-8 | 97% | 5g |
$61.00 | 2025-02-10 | |
A2B Chem LLC | AB04577-5g |
1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1) |
203389-26-8 | 97% | 5g |
$78.00 | 2024-04-20 | |
Chemenu | CM187610-25g |
1-hexyl-3-methyl-1H-imidazol-3-ium nitrate |
203389-26-8 | 97% | 25g |
$140 | 2023-01-19 | |
Chemenu | CM187610-5g |
1-hexyl-3-methyl-1H-imidazol-3-ium nitrate |
203389-26-8 | 97% | 5g |
$56 | 2023-01-19 | |
1PlusChem | 1P0029B5-5g |
1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1) |
203389-26-8 | 97% | 5g |
$99.00 | 2023-12-19 |
1-Hexyl-3-methylimidazolium nitrate 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
1-Hexyl-3-methylimidazolium nitrateに関する追加情報
1-Hexyl-3-methylimidazolium Nitrate: A Comprehensive Overview
The compound 1-Hexyl-3-methylimidazolium nitrate (CAS No. 203389-26-8) is a significant entity in the realm of organic chemistry, particularly within the class of imidazolium salts. This compound has garnered attention due to its unique structural properties and potential applications in various scientific and industrial domains. In this article, we delve into the characteristics, synthesis, and recent advancements associated with 1-Hexyl-3-methylimidazolium nitrate, providing a detailed and up-to-date analysis.
1-Hexyl-3-methylimidazolium nitrate is an organic salt composed of a cationic imidazolium ring and a nitrate anion. The imidazolium ring, a five-membered heterocyclic structure containing two nitrogen atoms, serves as the core framework of this compound. The substituents on the ring—a hexyl group at position 1 and a methyl group at position 3—contribute to its distinct chemical properties. The presence of the nitrate anion further enhances its reactivity and functional versatility.
Recent studies have highlighted the role of 1-Hexyl-3-methylimidazolium nitrate in ionogel formation, where it acts as a key component in creating hybrid materials with tailored physical and chemical properties. Ionogels, which combine the advantages of ionic liquids and polymeric networks, have found applications in energy storage devices such as supercapacitors and batteries. The ability of 1-Hexyl-3-methylimidazolium nitrate to form stable ionogels makes it a promising candidate for advancing energy storage technologies.
In addition to its role in ionogels, 1-Hexyl-3-methylimidazolium nitrate has been explored for its catalytic potential in organic synthesis. Researchers have demonstrated its effectiveness as a catalyst in various reactions, including nucleophilic substitutions and Diels-Alder reactions. Its ability to stabilize transition states through electrostatic interactions makes it an attractive option for enhancing reaction efficiency and selectivity.
The synthesis of 1-Hexyl-3-methylimidazolium nitrate typically involves a two-step process: the preparation of the imidazolium cation followed by its quaternization with the nitrate anion. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. For instance, microwave-assisted synthesis has been employed to accelerate the formation of the imidazolium ring, reducing reaction time while maintaining product quality.
From an environmental perspective, 1-Hexyl-3-methylimidazolium nitrate exhibits favorable biodegradation characteristics under specific conditions. Studies have shown that under aerobic conditions, the compound can undergo microbial degradation, making it less persistent in natural environments compared to other synthetic compounds. This attribute is particularly important for applications where environmental impact is a critical consideration.
Looking ahead, ongoing research is focused on expanding the functionalization of 1-Hexyl-3-methylimidazolium nitrate to tailor its properties for specific applications. For example, efforts are underway to introduce additional functional groups that can enhance its conductivity or improve its compatibility with polymeric matrices. Such modifications could pave the way for new generations of advanced materials with enhanced performance metrics.
In conclusion, 1-Hexyl-3-methylimidazolium nitrate (CAS No. 203389-26-8) stands out as a versatile compound with diverse applications across multiple disciplines. Its role in ionogel formation, catalysis, and material science underscores its significance in contemporary research. As scientific understanding continues to evolve, this compound is likely to find even more innovative uses, further solidifying its position as a key player in modern chemistry.
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